Lipophilicity: 5,7-Dimethyl vs. Unsubstituted & 6,7-Isomer
The 5,7-dimethyl substitution confers a higher calculated lipophilicity (cLogP) compared to the unsubstituted benzofuran-3-acetic acid. The parent 5,7-dimethylbenzofuran core has an estimated XLogP of 3.1 , which serves as a baseline. In contrast, a related compound list indicates an AlogP of 1.29 for a molecule with a similar structure but additional polar groups . This suggests the target compound's cLogP is significantly higher than the unsubstituted analog, which has a lower molecular weight and fewer hydrophobic methyl groups. A higher logP is associated with increased membrane permeability and potentially altered volume of distribution.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~2.5-3.0 (estimated) |
| Comparator Or Baseline | 2-(Benzofuran-3-yl)acetic acid: ~1.5-2.0 (estimated) / 5,7-Dimethylbenzofuran core: XLogP = 3.1 |
| Quantified Difference | Estimated increase of ~1-1.5 log units |
| Conditions | Calculated/predicted value based on core structure |
Why This Matters
Lipophilicity is a primary driver of a compound's absorption, distribution, and overall drug-likeness; this difference means the 5,7-dimethyl analog is not interchangeable with the unsubstituted version in assays or formulations where membrane permeability is critical.
